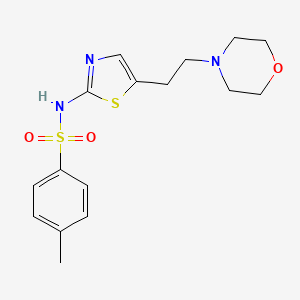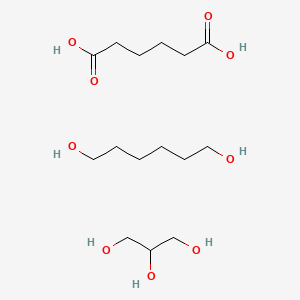
Hexanedioic acid;hexane-1,6-diol;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, is a polymeric compound formed by the polycondensation of hexanedioic acid (adipic acid), 1,6-hexanediol, and 1,2,3-propanetriol (glycerol). This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, typically involves a polycondensation reaction. The reaction is carried out by heating hexanedioic acid, 1,6-hexanediol, and 1,2,3-propanetriol in the presence of a catalyst, such as titanium tetrabutoxide, under an inert atmosphere to prevent oxidation. The reaction is usually conducted at temperatures ranging from 180°C to 250°C, and water is removed continuously to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with efficient heating and stirring mechanisms. The reactants are fed into the reactor in precise stoichiometric ratios, and the reaction conditions are carefully controlled to ensure high yield and purity of the polymer. The polymer is then purified by precipitation or solvent extraction methods to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: Under acidic or basic conditions, the polymer can be hydrolyzed to yield its monomeric components.
Esterification: The hydroxyl groups in the polymer can react with carboxylic acids or acid anhydrides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Esterification: Esterification reactions typically involve carboxylic acids or acid anhydrides in the presence of a catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Hexanedioic acid, 1,6-hexanediol, and 1,2,3-propanetriol.
Esterification: Various esters depending on the carboxylic acid or acid anhydride used.
Scientific Research Applications
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, depends on its application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism is often governed by the degradation of the polymer matrix, which can be triggered by hydrolysis or enzymatic action. The molecular targets and pathways involved vary depending on the specific application and the nature of the active ingredient.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but uses different diols.
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol: Contains a branched diol, leading to different physical properties.
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Another variant with different diols.
Uniqueness
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, is unique due to the presence of 1,2,3-propanetriol, which introduces additional hydroxyl groups into the polymer chain. This results in enhanced cross-linking capabilities and improved mechanical properties, making it suitable for applications requiring high strength and durability.
Properties
CAS No. |
67953-53-1 |
|---|---|
Molecular Formula |
C15H32O9 |
Molecular Weight |
356.41 g/mol |
IUPAC Name |
hexanedioic acid;hexane-1,6-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C6H14O2.C3H8O3/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3-6H,1-2H2 |
InChI Key |
QXHHLBWGUKRPSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(C(CO)O)O |
Related CAS |
67953-53-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
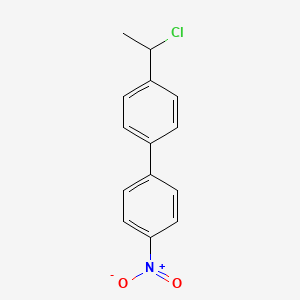
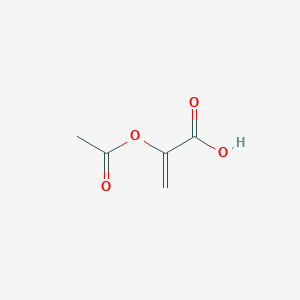
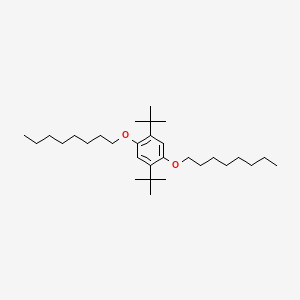
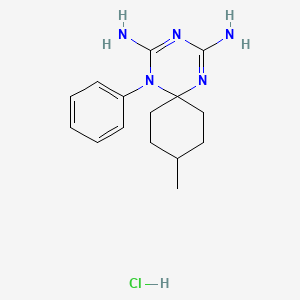
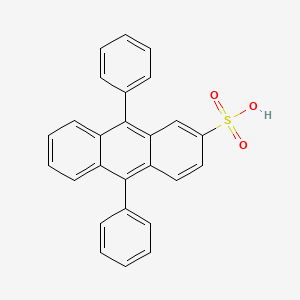
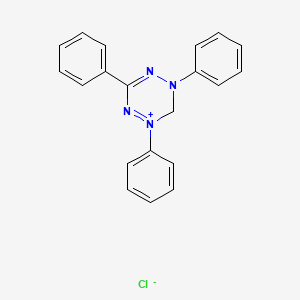
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
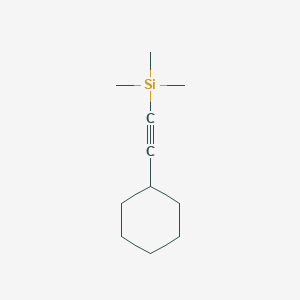
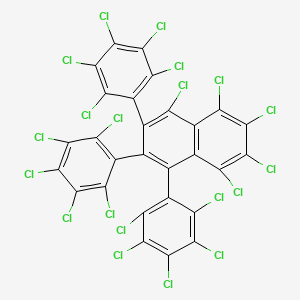
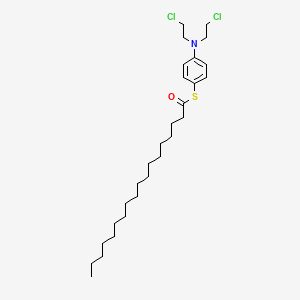
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
